Product packaging for Quinoxaline-2-sulfonamide(Cat. No.:CAS No. 1247528-73-9)

Quinoxaline-2-sulfonamide

Cat. No.: B2586201
CAS No.: 1247528-73-9
M. Wt: 209.22
InChI Key: ZAZGSKFHIFQBFT-UHFFFAOYSA-N
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Description

Quinoxaline-2-sulfonamide (CAS 27655-28-3) is a nitrogen-containing heterocyclic compound with the molecular formula C8H7N3O2S, serving as a privileged scaffold in medicinal chemistry and organic synthesis . This compound is of significant interest for its role as a key precursor and intermediate in the design and synthesis of novel bioactive molecules. Research into quinoxaline sulfonamide derivatives has revealed a broad spectrum of potential pharmacological activities, largely due to the synergistic effect of the quinoxaline and sulfonamide moieties . These derivatives are actively investigated as inhibitors for various enzymes. Notably, they show promise as carbonic anhydrase (CA) inhibitors, with specific interest in the CA IX isozyme, a target for anticancer therapies due to its overexpression in hypoxic tumors . Other research focuses on their potential as α-glucosidase and α-amylase inhibitors for antidiabetic applications , and as acetylcholinesterase (AChE) inhibitors for investigating anti-Alzheimer agents . The mechanism of action for these derivatives often involves targeted enzyme inhibition. For instance, the sulfonamide group can coordinate with a zinc ion in the active site of carbonic anhydrases, while the quinoxaline core interacts with hydrophobic residues in the enzyme pocket . The versatility of the this compound structure allows for extensive chemical modifications, enabling researchers to explore structure-activity relationships (SAR) and develop compounds with enhanced potency and selectivity for specific biological targets . Ongoing studies continue to highlight its value in developing potential therapeutic agents for conditions including cancer, diabetes, infectious diseases, and central nervous system disorders . This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2S B2586201 Quinoxaline-2-sulfonamide CAS No. 1247528-73-9

Properties

IUPAC Name

quinoxaline-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZGSKFHIFQBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Reaction Mechanisms of Quinoxaline 2 Sulfonamide

Mechanistic Pathways in the Formation of Quinoxaline-2-sulfonamide

The synthesis of this compound is not typically a single-step process but rather a multi-step sequence that first establishes the quinoxaline (B1680401) core, followed by the introduction of the sulfonamide functionality at the C2 position. The most prevalent strategy involves the initial synthesis of a quinoxaline precursor, which is then chemically modified.

A common route to the quinoxaline nucleus is the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov To achieve substitution at the 2-position, a precursor such as 2-chloroquinoxaline (B48734) or 2-aminoquinoxaline is often synthesized.

One plausible pathway to this compound involves:

Synthesis of 2-chloroquinoxaline : This intermediate can be prepared through various methods, including the reaction of quinoxalin-2(1H)-one with a chlorinating agent like phosphorus oxychloride.

Nucleophilic Aromatic Substitution (SNAr) : 2-Chloroquinoxaline can then react with a sulfonamide or a protected sulfonamide anion. The electron-deficient nature of the pyrazine (B50134) ring facilitates the displacement of the chloride ion by the incoming nucleophile.

Alternatively, a 2-aminoquinoxaline can be used as a precursor:

Synthesis of 2-aminoquinoxaline : This can be achieved through nucleophilic substitution of 2-chloroquinoxaline with ammonia (B1221849) or an appropriate amine equivalent.

Reaction with a Sulfonyl Chloride : The amino group of 2-aminoquinoxaline can then react with a suitable sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base to form the sulfonamide linkage.

A less direct but viable route involves the preparation of quinoxaline-2-sulfonyl chloride as a reactive intermediate. nih.gov This intermediate can then be reacted with a wide range of amines to produce a library of N-substituted this compound derivatives. mdpi.com

Formation of the Quinoxaline Ring (General Mechanism):

The formation of the quinoxaline ring from an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound (e.g., glyoxal) typically proceeds through the following steps under acidic conditions:

Protonation : The acid catalyst protonates one of the carbonyl oxygens of the 1,2-dicarbonyl compound, increasing its electrophilicity.

Nucleophilic Attack : One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a hemiaminal intermediate.

Dehydration : The hemiaminal undergoes dehydration (elimination of a water molecule) to form an imine (Schiff base).

Intramolecular Cyclization : The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

Second Dehydration : A subsequent dehydration step leads to the formation of the aromatic pyrazine ring, yielding the quinoxaline core.

Formation of the Sulfonamide Linkage (from 2-aminoquinoxaline):

Nucleophilic Attack : The nitrogen atom of the 2-aminoquinoxaline attacks the electrophilic sulfur atom of the sulfonyl chloride.

Elimination : A proton is removed from the nitrogen and the chloride ion is eliminated, typically facilitated by a base (e.g., pyridine), to form the stable sulfonamide bond.

Reactivity Profiles of this compound Derivatives in Organic Transformations

The reactivity of this compound derivatives is influenced by the electronic properties of the substituents on both the quinoxaline ring and the sulfonamide nitrogen. The sulfonamide group itself is generally stable, but the N-H proton is acidic and can be removed by a base, allowing for further functionalization at the nitrogen atom.

The reactivity of derivatives is often dictated by the nature of other substituents. For instance, aromatic amines bearing electron-donating groups (EDG) react more readily with quinoxaline sulfonyl chlorides than those with electron-withdrawing groups (EWG). mdpi.com In some cases, aromatic amines with strong EWGs may not react at all under standard conditions. mdpi.com

Reactant 1Reactant 2Key TransformationSignificance
Quinoxaline-2-sulfonyl chloridePrimary/Secondary AminesN-SulfonylationSynthesis of diverse sulfonamide libraries
N-H this compoundAlkyl Halides (in presence of base)N-AlkylationModification of the sulfonamide group
This compoundOxidizing agents (e.g., peracids)N-OxidationFormation of quinoxaline N-oxides with altered reactivity

Role as Reactive Intermediates or Precursors in Complex Chemical Syntheses

This compound and its derivatives are valuable precursors for the synthesis of more complex, often biologically active, molecules. mdpi.com The quinoxaline-2-sulfonyl chloride intermediate is particularly useful as it allows for the late-stage introduction of various amine-containing fragments, which is a common strategy in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

For example, a multi-step synthesis might involve the creation of a complex quinoxaline core, followed by conversion to a quinoxaline-2-sulfonyl chloride. This reactive intermediate can then be coupled with various amines to produce a range of final products with diverse functionalities. This approach has been used to synthesize compounds evaluated for anticancer, antibacterial, and anti-inflammatory properties. mdpi.comsphinxsai.com

Electrophilic and Nucleophilic Substitution Reactions Involving this compound Moieties

The quinoxaline ring system is generally electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring. This makes it susceptible to nucleophilic attack but resistant to electrophilic substitution.

Electrophilic Aromatic Substitution : Electrophilic substitution reactions, such as nitration and sulfonation, on the unsubstituted quinoxaline ring are difficult and require harsh conditions. sapub.org When they do occur, substitution typically happens on the benzene (B151609) ring at the C5 and C8 positions, or C6 and C7 positions, rather than on the electron-poor pyrazine ring. The presence of a strongly deactivating sulfonamide group at the C2 position would further disfavor electrophilic attack on the pyrazine ring and direct incoming electrophiles to the benzene portion of the molecule.

Nucleophilic Aromatic Substitution (SNAr) : The pyrazine ring of quinoxaline is activated towards nucleophilic attack, particularly at the C2 and C3 positions. If a good leaving group, such as a halogen, is present at the C2 position, it can be readily displaced by nucleophiles. This is a key reaction in the synthesis of many 2-substituted quinoxalines, including this compound itself from 2-chloroquinoxaline. The sulfonamide group, being electron-withdrawing, would further activate the quinoxaline ring towards nucleophilic attack.

Redox Chemistry of this compound and its Derivatives

The redox chemistry of quinoxaline derivatives is primarily centered on the nitrogen atoms of the pyrazine ring.

Oxidation : The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. sapub.org Treatment of a quinoxaline derivative with an oxidizing agent like a peracid can yield the corresponding quinoxaline 1-oxide or 1,4-di-N-oxide. The introduction of N-oxide functionalities significantly alters the electronic properties and reactivity of the quinoxaline ring. It activates the C2 and C3 positions towards both nucleophilic and certain electrophilic attacks and is a key feature in some biologically active quinoxaline derivatives. rsc.org The presence of a sulfonamide group can influence the regioselectivity of the N-oxidation.

Advanced Spectroscopic Characterization and Computational Chemistry of Quinoxaline 2 Sulfonamide

Comprehensive Structural Elucidation and Conformational Analysis

The definitive determination of a molecule's architecture and preferred conformation requires the synergistic application of various high-resolution analytical techniques. For quinoxaline-sulfonamide structures, single-crystal X-ray diffraction, two-dimensional NMR spectroscopy, and high-resolution mass spectrometry form the cornerstone of structural elucidation.

Single-Crystal X-ray Diffraction Studies of Quinoxaline-Sulfonamide Structures

For instance, crystallographic studies on various amino-substituted quinoxaline (B1680401) derivatives reveal detailed information about their supramolecular assembly and hydrogen-bonding motifs. nih.gov In a representative crystal structure of a related derivative, the quinoxaline ring is typically planar, and the geometry around the sulfur atom of the sulfonamide group is tetrahedral. The relative orientation of the quinoxaline ring and the sulfonamide group is a key conformational feature. Studies on benzenesulfonamide derivatives have shown that conformations can vary, with some adopting an "eclipsed" conformation stabilized by intramolecular interactions. scirp.org The packing of these molecules in the crystal lattice is often governed by intermolecular hydrogen bonds involving the sulfonamide N-H protons and acceptor atoms like the quinoxaline nitrogens or sulfonyl oxygens.

Table 1: Illustrative Crystallographic Parameters for a Quinoxaline Derivative This table presents representative data for a substituted quinoxaline derivative to illustrate typical crystallographic findings.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.8317
b (Å) 16.8795
c (Å) 22.0694
β (°) ** 99.560
Volume (ų) 3611.64
Z 8
Calculated Density (g cm⁻³) 1.252
Key Bond Length (N-S) (Å) ~1.63
Key Bond Angle (O-S-O) (°) **~119.5

Data sourced from a representative crystal structure of a quinoxaline derivative. nih.gov

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Complex Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in complex organic molecules like Quinoxaline-2-sulfonamide, especially for distinguishing between isomers. nih.govrsc.org Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons, typically separated by two or three bonds. heteroletters.org

HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbons they are attached to, providing a clear assignment of protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping long-range (typically 2-4 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for establishing connectivity across heteroatoms, such as linking protons on the quinoxaline ring to the carbon atom bearing the sulfonamide group. columbia.edu

For example, in the structural confirmation of sulfonamide-derived quinoxaline 1,4-dioxides, HMBC was used to definitively establish the position of the sulfonamide substituent by observing a key four-bond correlation between a specific proton (H-8) and a carbon atom (C-2) in the quinoxaline core. nih.govrsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Quinoxaline-Sulfonamide Scaffold This table provides typical chemical shift ranges observed for protons and carbons in quinoxaline-sulfonamide derivatives.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Quinoxaline CH (aromatic) 7.60 - 9.30127.0 - 133.0Protons to adjacent and geminal carbons
Quinoxaline C (quaternary) -136.0 - 143.0Ring protons to quaternary carbons (2 and 3 bonds)
Quinoxaline C-SO₂NH₂ -~145.0 - 150.0Aromatic protons to the carbon bearing the sulfonyl group
Sulfonamide NH₂ 5.90 - 10.20 (broad singlet)--

Chemical shift ranges are illustrative and based on data from various quinoxaline and sulfonamide derivatives. heteroletters.orgrsc.orgmdpi.com

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula, which is a critical step in confirming the identity of a newly synthesized compound.

This technique readily distinguishes between compounds that have the same nominal mass but different elemental compositions. For quinoxaline-sulfonamide derivatives, HRMS is routinely used to confirm that the desired product has been formed. For instance, in the characterization of a 3-phenyl-6-sulfamoylquinoxaline-2-carbonitrile 1,4-dioxide, the calculated mass for the protonated molecule [M+H]⁺ was 343.0496, while the experimentally found mass was 343.0586, a difference well within the acceptable error margin for HRMS, thus confirming the molecular formula C₁₅H₁₁N₄O₄S. nih.gov

Table 3: Example of High-Resolution Mass Spectrometry Data for a Quinoxaline-Sulfonamide Derivative

ParameterValue
Compound 3-Phenyl-6-sulfamoylquinoxaline-2-carbonitrile 1,4-dioxide
Ionization Mode ESI+
Molecular Formula C₁₅H₁₀N₄O₄S
Calculated m/z [M+H]⁺ 343.0496
Found m/z [M+H]⁺ 343.0586
Mass Accuracy (ppm) < 5 ppm (Typical)

Data sourced from literature for a related derivative. nih.gov

Quantum Chemical Calculations and Density Functional Theory (DFT) for this compound

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the electronic structure and spectroscopic properties of molecules, complementing experimental data. nih.govsphinxsai.com These theoretical calculations are invaluable for understanding reactivity, electronic transitions, and vibrational modes.

Prediction and Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)

DFT calculations are widely employed to model the electronic properties of quinoxaline derivatives. researchgate.netnih.gov A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. sciensage.info

For quinoxaline-sulfonamide systems, the HOMO is typically characterized by π-orbitals delocalized across the quinoxaline ring system, while the LUMO also consists of π*-antibonding orbitals. The introduction of the electron-withdrawing sulfonamide group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, the electronic absorption properties of the molecule. Theoretical studies on related quinoline-sulfonamide derivatives have shown HOMO-LUMO gaps in the range of 3.8 to 4.2 eV. nih.gov

Table 4: Calculated Electronic Properties of Representative Quinoxaline-Sulfonamide Derivatives using DFT This table presents typical values obtained from DFT calculations on related structures.

ParameterCalculated Value (eV)Description
EHOMO -6.2 to -6.8Energy of the Highest Occupied Molecular Orbital
ELUMO -1.8 to -2.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 3.8 to 4.2Indicator of chemical stability and reactivity
Ionization Potential (I) 6.2 to 6.8Energy required to remove an electron (≈ -EHOMO)
Electron Affinity (A) 1.8 to 2.5Energy released when an electron is added (≈ -ELUMO)

Data ranges are illustrative, based on computational studies of quinoxaline and quinoline-sulfonamide derivatives. scirp.orgnih.govsciensage.info

Theoretical Investigations of Vibrational and Electronic Spectra (UV-Vis, IR)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). For quinoxaline derivatives, the absorption bands in the UV-Vis spectrum typically correspond to π → π* transitions within the aromatic system. nih.govresearchgate.net Theoretical calculations can help assign these transitions to specific molecular orbitals.

Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. sphinxsai.com The calculated vibrational modes can be correlated with experimental IR data to confirm the presence of specific functional groups. For this compound, key vibrational modes would include the S=O symmetric and asymmetric stretches of the sulfonyl group (typically around 1150 cm⁻¹ and 1320 cm⁻¹, respectively), N-H stretching of the sulfonamide, and various C=C and C=N stretching vibrations of the quinoxaline ring. rsc.org

Table 5: Predicted Spectroscopic Data for Quinoxaline-Sulfonamide from DFT Calculations

Spectroscopic DataPredicted Value/RangeAssignment
UV-Vis (λmax) ~340 nmπ → π* electronic transition
IR Frequency (ν) ~3350, 3250 cm⁻¹N-H asymmetric & symmetric stretching
IR Frequency (ν) ~1590 cm⁻¹C=C aromatic stretching
IR Frequency (ν) ~1320 cm⁻¹SO₂ asymmetric stretching
IR Frequency (ν) ~1150 cm⁻¹SO₂ symmetric stretching
IR Frequency (ν) ~910 cm⁻¹S-N stretching

Predicted values are based on DFT calculations for related sulfonamide and quinoxaline structures. rsc.orgnih.govnih.gov

Computational Insights into Molecular Stability, Conformation, and Reactivity

Computational chemistry, particularly through Density Functional Theory (DFT), provides profound insights into the electronic structure, stability, and reactivity of this compound and its derivatives. These theoretical calculations are essential for understanding the molecule's behavior at a quantum level, complementing experimental findings.

Frontier Molecular Orbitals and Reactivity: The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. For quinoxaline-sulfonamide derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed across the electron-deficient regions.

Global Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical basis for predicting how the molecule will behave in a chemical reaction.

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Potential (μ) μ = -(I + A) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) ω = μ2 / 2ηQuantifies the ability of a molecule to accept electrons.

This table is interactive. You can sort the columns by clicking on the headers.

These quantum chemical parameters are invaluable for structure-activity relationship (SAR) studies, helping to rationalize the biological activities of different quinoxaline-sulfonamide derivatives.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. In a typical MEP map of a quinoxaline-sulfonamide derivative, the regions around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the quinoxaline ring are shown in red, indicating a negative potential and susceptibility to electrophilic attack. Conversely, the areas around the hydrogen atoms, particularly the N-H of the sulfonamide, are depicted in blue, signifying a positive potential and a favorable site for nucleophilic attack. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, with biological receptors.

Molecular Modeling and Supramolecular Interactions

The crystal structure and packing of this compound are governed by a network of intermolecular interactions. Computational tools like Hirshfeld surface analysis provide a detailed picture of these supramolecular features.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.

By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

The analysis also generates two-dimensional fingerprint plots, which summarize all intermolecular contacts. These plots provide a quantitative breakdown of the different types of interactions. For sulfonamide-containing crystal structures, the most significant contributions to the Hirshfeld surface typically come from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov

Interaction Type Typical Percentage Contribution Description
H···H 28% - 53%Represents van der Waals forces and is often the most abundant contact. nih.govmdpi.com
O···H / H···O 28% - 35%Corresponds to hydrogen bonds, primarily involving the sulfonamide N-H donor and sulfonyl oxygen acceptors. nih.govnih.gov
C···H / H···C 16% - 30%Indicates weaker C-H···π or C-H···O/N interactions. nih.gov
C···C ~5%Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov

This table is interactive and provides typical ranges for intermolecular contact contributions in related sulfonamide crystal structures.

This quantitative analysis of intermolecular contacts is vital for understanding the forces that direct crystal packing and for rationalizing the physicochemical properties of the solid state.

Computational Analysis of Hydrogen Bonding Networks and Crystal Packing

The sulfonamide group is a potent hydrogen bond donor (-NH) and acceptor (-SO2). In the crystal lattice of quinoxaline-sulfonamide derivatives, N-H···O hydrogen bonds are a dominant feature, often linking molecules into chains or dimers. nih.gov The nitrogen atoms of the quinoxaline ring can also act as hydrogen bond acceptors for weaker C-H···N interactions. rsc.org

The interplay of these strong N-H···O hydrogen bonds, weaker C-H···O/N interactions, π-π stacking between the quinoxaline rings, and van der Waals forces collectively determines the final three-dimensional crystal architecture. Understanding this intricate network of non-covalent interactions is fundamental to crystal engineering, allowing for the potential modification of solid-state properties like solubility and stability.

Coordination Chemistry and Metal Complexation of Quinoxaline 2 Sulfonamide

Quinoxaline-2-sulfonamide and its Derivatives as Ligands for Transition Metal Complexes

This compound and its derivatives represent a significant class of ligands in coordination chemistry due to the presence of multiple donor atoms, including the nitrogen atoms of the quinoxaline (B1680401) ring and the nitrogen and oxygen atoms of the sulfonamide group. This structural arrangement allows them to act as versatile chelating agents for a variety of transition metal ions. The quinoxaline nucleus, a fusion of benzene (B151609) and pyrazine (B50134) rings, provides a rigid backbone and potential for π-stacking interactions, while the sulfonamide moiety introduces flexible coordination sites. core.ac.uk

Derivatives such as Sulfaquinoxaline (B1682707) have been shown to act as tetradentate ligands, coordinating with transition metals like Cr(III), Mn(II), Co(II), Cu(II), Fe(III), Ni(II), and Zn(II). researchgate.net The coordination typically involves the nitrogen atoms of the pyrazine ring and the atoms of the sulfonamide group. The versatility of these ligands is further demonstrated by compounds like 2-(2′-pyridyl)quinoxaline (pqx), which combines the chelating properties of 2,2′-bipyridine with the bridging capabilities of quinoxaline, making it an effective bidentate ligand for first-row transition metals. nih.gov The electronic properties and the steric bulk of substituents on either the quinoxaline ring or the sulfonamide nitrogen can be systematically modified, allowing for fine-tuning of the electronic and steric environment of the resulting metal complexes. This tunability is crucial for influencing the stability, geometry, and reactivity of the coordination compounds.

The general structure of these ligands offers several potential binding modes, including monodentate, bidentate, and bridging coordination. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands in the coordination sphere.

Synthesis and Characterization of Metal-Quinoxaline-Sulfonamide Coordination Compounds

The synthesis of metal complexes with this compound and its derivatives is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical and often involves polar solvents like ethanol, methanol, or DMF to ensure the dissolution of both the ligand and the metal salt.

A common synthetic procedure involves dissolving the quinoxaline-sulfonamide ligand in a solvent, sometimes with gentle heating, followed by the addition of a solution of the transition metal salt (e.g., chlorides, nitrates, or acetates). researchgate.net The reaction mixture is then stirred, often under reflux, for a period ranging from a few minutes to several hours to facilitate complex formation. researchgate.net The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.

Characterization of these newly synthesized coordination compounds is performed using a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N, S) is crucial for determining the empirical formula of the complex and confirming the metal-to-ligand stoichiometry. Molar conductance measurements in solvents like DMF or DMSO are used to ascertain the electrolytic or non-electrolytic nature of the complexes. nih.gov

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. nih.goveurjchem.com

Table 1: Examples of Synthesized Metal-Sulfaquinoxaline Complexes and Analytical Data

ComplexColorYield (%)M.P. (°C)Metal (%) Calc. (Found)
[Cr(SQ)Cl(H₂O)₃]·3H₂ODark Green75>3008.04 (8.11)
[Mn(SQ)Cl(H₂O)₃]·H₂OPale Brown70>3009.77 (9.85)
[Fe(SQ)Cl₂(H₂O)₂]·5H₂ODark Brown85>3008.47 (8.52)
[Co(SQ)Cl(H₂O)₃]·2H₂OPale Brown70>30010.73 (10.69)
[Ni(SQ)Cl(H₂O)₃]·H₂OGreen80>30010.95 (11.09)
[Cu(SQ)Cl(H₂O)₃]·4H₂OGreen85>30010.23 (10.31)
[Zn(SQ)Cl(H₂O)₃]·3H₂OYellow70>30010.73 (10.68)
[Cd(SQ)Cl(H₂O)₃]·H₂OOrange75>30017.61 (17.50)
[Hg(SQ)Cl(H₂O)₃]·H₂OYellow80>30027.42 (27.44)
[Zr(SQ)OCl(H₂O)₂]·2H₂OWhite65>30015.12 (15.23)
Data derived from studies on Sulfaquinoxaline (SQ) complexes. researchgate.net

Spectroscopic and Structural Investigations of Coordination Modes and Geometries

Spectroscopic methods are indispensable for elucidating the coordination behavior of this compound ligands and determining the geometry of their metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. The IR spectrum of the free ligand is compared with that of the metal complex to identify shifts in characteristic vibrational frequencies. For instance, in sulfaquinoxaline complexes, a shift in the ν(SO₂) bands of the sulfonamide group to a lower frequency upon complexation suggests the involvement of the sulfonyl oxygens in coordination. researchgate.net The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, further confirming coordination. researchgate.neteurjchem.com

¹H NMR Spectroscopy: While not always applicable for paramagnetic complexes, ¹H NMR spectroscopy is a powerful tool for characterizing diamagnetic complexes (e.g., Zn(II), Cd(II)). The chemical shifts of the protons on the quinoxaline ring and the NH proton of the sulfonamide group can shift upon coordination, providing insights into the binding sites.

UV-Visible Spectroscopy and Magnetic Susceptibility: Electronic spectroscopy (UV-Vis) and magnetic moment measurements are used to infer the geometry of the metal complexes. The positions of d-d transition bands in the visible region are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar). eurjchem.comresearchgate.net For example, studies on various transition metal complexes with quinoxaline-derived ligands have identified octahedral geometries for Mn(II), Fe(III), Co(II), and Ni(II) chelates. eurjchem.com Magnetic susceptibility measurements help determine the number of unpaired electrons, which supports the geometry assigned from the electronic spectra. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov For example, structural analysis of radical-bridged transition metal complexes with 2,3-di(2-pyridyl)-quinoxaline revealed tetrahedral geometries for the four-coordinate metal ions. rsc.org These studies confirm the coordination modes predicted by spectroscopic techniques and reveal detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the supramolecular assembly of these compounds. nih.gov

Table 2: Key Spectroscopic Data for a Quinoxaline-derived Ligand (HL) and its Metal Complexes

CompoundIR ν(C=O) (cm⁻¹)IR ν(M-O) (cm⁻¹)IR ν(M-N) (cm⁻¹)Electronic Spectra λ_max (nm)Magnetic Moment (B.M.)Proposed Geometry
HL1685--280, 350--
[Mn(L)₂(H₂O)₂]1625560480410, 4905.85Octahedral
[Fe(L)₂Cl(H₂O)]1630555475420, 5305.92Octahedral
[Co(L)₂(H₂O)₂]1635565485460, 5504.95Octahedral
[Ni(L)₂(H₂O)₂]1640570490440, 5803.15Octahedral
[Cu(L)₂(H₂O)₂]16205504706201.88Octahedral
[Zn(L)₂(H₂O)₂]1615545465290, 360DiamagneticOctahedral
Data derived from studies on complexes of 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one (HL). eurjchem.com

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from quinoxaline-based ligands have emerged as promising catalysts in various organic transformations. ijfans.org The catalytic activity is attributed to the ability of the central metal ion to cycle between different oxidation states and the capacity of the quinoxaline ligand framework to stabilize these states and influence the substrate binding.

While specific catalytic studies on this compound complexes are still an expanding area of research, related systems have shown significant catalytic potential. For instance, transition metal complexes of Schiff bases derived from quinoxaline-2-carboxaldehyde have demonstrated catalytic activity in oxidation reactions. researchgate.net Specifically, complexes of Mn(II), Co(II), Ni(II), and Cu(II) have been shown to catalyze the oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC) to 3,5-di-tert-butylquinone (DTBQ) using atmospheric oxygen. researchgate.net In such systems, the cobalt(II) complex was identified as the most active catalyst. researchgate.net

The mechanism of such catalytic oxidations often involves the formation of a metal-substrate complex, followed by electron transfer steps facilitated by the redox-active metal center. The quinoxaline ligand plays a crucial role by modulating the redox potential of the metal ion and providing a specific coordination environment that favors the catalytic cycle. The potential for developing this compound metal complexes as catalysts is significant, given the synthetic accessibility and the ease with which their electronic and steric properties can be modified. Future research is likely to explore their applications in a broader range of catalytic reactions, including C-C coupling, hydrogenations, and asymmetric synthesis.

Academic Applications of Quinoxaline 2 Sulfonamide in Chemical and Biological Research Excluding Clinical/dosage

Biological Investigations in Non-Human Systems and Mechanistic Studies

Enzyme Inhibition Studies with Mechanistic Focus

Quinoxaline-2-sulfonamide and its derivatives have been the subject of numerous studies to evaluate their potential as enzyme inhibitors across various classes, including carbonic anhydrases, α-amylase, α-glucosidase, cyclooxygenase (COX) enzymes, and DNA gyrase. The research highlights the versatility of the quinoxaline-sulfonamide scaffold in interacting with the active sites of these enzymes, often leading to significant inhibitory effects.

Carbonic Anhydrase Inhibition:

A series of sulfonamide-derived quinoxaline (B1680401) 1,4-dioxides have been synthesized and assessed as inhibitors of carbonic anhydrases (CAs). amazonaws.com These compounds generally demonstrated effective inhibitory activity against four human CA isoforms (hCA I, II, IX, and XII). amazonaws.com For instance, certain derivatives show a preference for inhibiting the tumor-associated isoform CA IX. amazonaws.comnih.gov Molecular modeling studies suggest that the sulfonamide moiety of these quinoxaline derivatives binds to the zinc ion in the active site of the enzyme, a characteristic interaction for sulfonamide-based CA inhibitors. amazonaws.com The structure-activity relationship analyses revealed that the presence of a halogen atom or an additional sulfonamide group on the phenyl ring of quinoxaline-2-carbonitrile 1,4-dioxides was beneficial for their cytotoxic activity against various cancer cell lines. nih.gov

α-Amylase and α-Glucosidase Inhibition:

Quinoxaline-sulfonamide derivatives have been investigated for their potential to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. In one study, a series of these derivatives exhibited moderate to good inhibitory activity against both enzymes. chromatographyonline.com The inhibitory percentages ranged from 21.85% to 64.70% for α-amylase and from 23.93% to 75.36% for α-glucosidase. chromatographyonline.com Another study on a bis-sulfonamide quinoxaline derivative reported inhibitory percentages of 63.09% against α-amylase and 75.36% against α-glucosidase. researchgate.net The mechanism of inhibition is believed to involve the interaction of the quinoxaline-sulfonamide scaffold with the active sites of these enzymes, thereby blocking the breakdown of complex carbohydrates into simpler sugars.

COX Enzyme Inhibition:

While research specifically on this compound is limited, studies on related quinoxaline derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2). nih.govsphinxsai.comijpras.com Novel synthesized quinoxaline derivatives have been identified as dual inhibitors of EGFR and COX-2. nih.gov For example, compounds 4a and 13 in one study were the most active COX-2 inhibitors with IC₅₀ values of 0.3 and 0.4 μM, respectively. nih.gov The anti-inflammatory activity of these compounds is attributed to their ability to selectively inhibit the COX-2 enzyme, which is a key player in the inflammatory pathway. sphinxsai.comijpras.comsemanticscholar.orgnih.gov

DNA Gyrase Inhibition:

The potential for quinoxaline derivatives to act as DNA gyrase inhibitors has also been explored. researchgate.netnih.gov Although direct studies on this compound are not prevalent, related quinoxaline-based sulfonamides have been identified as potential topoisomerase-IIα inhibitors. semanticscholar.orgresearchgate.net The proposed mechanism involves the stabilization of the DNA-enzyme complex, which leads to the inhibition of DNA replication and transcription, ultimately causing bacterial cell death. nih.gov One study reported a quinoxaline derivative exhibiting DNA gyrase inhibition with an IC₅₀ of 7.35 µM, which was more potent than the standard drug ciprofloxacin (IC₅₀ = 47.68 µM). researchgate.net

Table 1: Enzyme Inhibition Data for Quinoxaline-Sulfonamide Derivatives

EnzymeDerivative TypeInhibition DataReference
Carbonic Anhydrase IXSulfonamide-derived quinoxaline 1,4-dioxide (Compound 7g)Ki = 42.2 nM amazonaws.com
α-AmylaseN-allyl- amazonaws.comnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine derivative64.70 ± 0.02% inhibition chromatographyonline.com
α-GlucosidaseN-allyl- amazonaws.comnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine derivative75.36 ± 0.01% inhibition chromatographyonline.com
COX-2Novel quinoxaline derivative (Compound 4a)IC₅₀ = 0.3 µM nih.gov
DNA GyraseQuinoxaline derivative (Compound 2e)IC₅₀ = 7.35 µM researchgate.net

Antileishmanial Activity in Non-Human/In Vitro Models

The antileishmanial potential of quinoxaline-sulfonamide derivatives has been demonstrated in several in vitro studies. A series of 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives bearing a sulfonamide group were synthesized and evaluated for their activity against Leishmania amazonensis. mdpi.com

The structure-activity relationship (SAR) analysis from these studies indicated that the substitution pattern on the sulfonamide moiety and the quinoxaline ring plays a crucial role in the antileishmanial potency. For instance, a derivative with a 2-naphthyl group on the sulfonamide and a methyl group on the quinoxaline ring showed potent activity. mdpi.com In contrast, the presence of a chlorine atom in place of the methyl group resulted in moderate activity. mdpi.com The most significant antileishmanial activity was observed in a derivative containing an o-nitrophenyl group and a chlorine atom. mdpi.com

**Table 2: In Vitro Antileishmanial Activity of Quinoxaline-1,4-dioxide Sulfonamide Derivatives against *L. amazonensis***

CompoundSubstituentsIC₅₀ (µM)Reference
902-Naphthyl moiety on sulfonamide, methyl group on quinoxaline20.3 mdpi.com
912-Naphthyl moiety on sulfonamide, chlorine atom on quinoxaline16.3 mdpi.com
92o-Nitrophenyl group, chlorine atomPotent (specific IC₅₀ not provided) mdpi.com

Relevance in Phytochemical and Agrochemical Research

The application of this compound in phytochemical research is not extensively documented in the available literature. However, the broader class of quinoxaline derivatives has shown relevance in the agrochemical sector. For instance, certain quinoxaline-2-one derivatives have been patented for their use as safeners, which are chemical agents that protect crop plants from the phytotoxic effects of agrochemicals like pesticides. google.com

Furthermore, a related compound, sulfaquinoxaline (B1682707), which is a sulfonamide antibiotic, has been utilized in veterinary medicine and also has applications in farming as a pesticide. nih.gov Quinoxaline derivatives, in general, are also explored for their potential as fungicides, herbicides, and insecticides in the agricultural field. amazonaws.com

Advanced Analytical Chemistry Applications

Reagents for Chemical Detection and Quantification

Quinoxaline-sulfonamide structures have been employed in the development of chemical sensors. A study reported the synthesis and photophysical properties of a series of organic receptors based on quinoxaline-bis(sulfonamide) for anion detection. researchgate.net These molecules were designed to recognize specific anions such as fluoride (F-), acetate (OAc-), cyanide (CN-), and dihydrogen phosphate (H₂PO₄-) with varying sensitivities. researchgate.net The interaction between the probe and the anion can be observed through colorimetric or luminescent changes, making them useful for naked-eye detection. researchgate.net The mechanism of detection involves the formation of hydrogen-bonding complexes between the sulfonamide N-H protons and the anions, and in some cases, deprotonation of the sulfonamide N-H group. researchgate.net

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are key analytical techniques for the separation and quantification of quinoxaline derivatives. nih.govchromatographyonline.comsemanticscholar.orgnih.govresearchgate.net Methods have been developed for the simultaneous determination of various quinoxaline compounds and their metabolites in different matrices. chromatographyonline.comnih.gov

For instance, a UPLC-MS/MS method was established for the determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products, utilizing a C18 column for separation. nih.gov Another method used an Acquity UPLC BEH C18 column for the separation of five quinoxaline 1,4-dioxides and their metabolites. semanticscholar.org The mobile phases typically consist of a mixture of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol, with a gradient elution program. semanticscholar.orgnih.gov These chromatographic methods are characterized by their high sensitivity, accuracy, and precision, making them suitable for residue analysis and quality control. nih.gov

Corrosion Inhibition Studies

Quinoxaline derivatives, including those with sulfonamide functionalities, have been extensively studied as effective corrosion inhibitors for metals, particularly mild steel, in acidic environments. amazonaws.commdpi.com These compounds function by adsorbing onto the metal surface, thereby creating a protective barrier that inhibits the corrosion process. mdpi.com

The inhibition efficiency of these compounds increases with their concentration. amazonaws.com For example, two quinoxaline derivatives, NSQN and CSQN, showed inhibition efficiencies of 96% and 92%, respectively, at a concentration of 1x10⁻³ M in 1 M HCl. amazonaws.com Potentiodynamic polarization studies have revealed that these quinoxaline derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. amazonaws.com

The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. amazonaws.commdpi.com The mechanism of adsorption is believed to involve both physisorption (electrostatic interactions) and chemisorption (sharing of electrons between the inhibitor molecules and the metal surface). mdpi.com The presence of heteroatoms like nitrogen and sulfur, along with π-electrons in the quinoxaline ring system, facilitates the strong adsorption of these molecules onto the metal surface. amazonaws.com

Table 3: Corrosion Inhibition Efficiency of Quinoxaline Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (M)Inhibition Efficiency (%)Reference
NSQN1x10⁻³96 amazonaws.com
CSQN1x10⁻³92 amazonaws.com
(E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ)8x10⁻³Appreciable (specific % not provided) mdpi.com
(E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ)8x10⁻³Appreciable (specific % not provided) mdpi.com
(E)-3-styrylquinoxalin-2(1H)-one (STQ)8x10⁻³Appreciable (specific % not provided) mdpi.com

Future Directions and Emerging Research Avenues for Quinoxaline 2 Sulfonamide

Innovation in Green and Sustainable Synthetic Methodologies

The development of eco-friendly and economically viable synthetic routes for quinoxaline-2-sulfonamide and its derivatives is a key area of future research. Traditional synthetic methods often rely on harsh reaction conditions, hazardous solvents, and expensive catalysts. nih.gov Green chemistry principles are now being applied to overcome these limitations, focusing on atom economy, waste reduction, and the use of renewable resources. ekb.eg

Recent innovations have demonstrated the potential of catalyst-free and solvent-free reactions. For example, a facile and efficient green protocol for the synthesis of certain quinoxaline (B1680401) sulfonamide derivatives has been reported, which proceeds under solvent-free conditions, offering excellent yields and an easy work-up. mdpi.comresearchgate.net Another approach involves microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com One study successfully synthesized quinoxaline derivatives in a microwave oven in just 60 seconds at 160 watts.

The exploration of reusable and green catalysts is another promising frontier. Heterogeneous solid acid catalysts, such as bentonite (B74815) clay K-10 and sulfonated rice husk ash (RHA-SO3H), have been effectively used for the synthesis of quinoxaline scaffolds. nih.govresearchgate.net These catalysts are often inexpensive, readily available, and can be easily separated from the reaction mixture and reused, aligning with the principles of sustainable chemistry. nih.govresearchgate.net

Table 1: Comparison of Green Synthetic Methods for Quinoxaline Scaffolds

MethodologyKey FeaturesAdvantagesReference Example
Catalyst-Free & Solvent-Free SynthesisReaction of quinoxaline sulfonyl chloride with aromatic amines under neat conditions.High yields, reduced waste, simplified purification, eco-friendly.Synthesis of antibacterial quinoxaline sulfonamides. mdpi.comresearchgate.net
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate the condensation reaction.Drastically reduced reaction times (e.g., 60 seconds), high efficiency.One-pot synthesis of substituted quinoxalines.
Heterogeneous CatalysisUse of reusable solid catalysts like bentonite clay K-10 or RHA-SO3H.Low cost, reusability of catalyst, mild reaction conditions.Condensation of o-phenylenediamines with dicarbonyl compounds. nih.govresearchgate.net
Aqueous Medium SynthesisUtilizing water as a solvent for the reaction.Environmentally benign, safe, and inexpensive solvent.General trend in green methodology for quinoxaline synthesis. nih.gov

Future research will likely focus on expanding the substrate scope of these green methods, developing novel bio-based catalysts, and integrating flow chemistry techniques to create continuous, efficient, and sustainable manufacturing processes for this compound derivatives.

Advanced Computational Design and Predictive Modeling of this compound Derivatives

The use of advanced computational tools is revolutionizing the design and discovery of novel this compound derivatives with tailored biological activities. In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction allow for the rational design of molecules with enhanced potency and selectivity, while minimizing the need for extensive and costly experimental screening. researchgate.netnih.gov

Molecular docking studies have been instrumental in elucidating the binding modes of quinoxaline sulfonamides with various biological targets. For instance, docking has been used to understand the interactions of derivatives with enzymes like carbonic anhydrase IX, p38α MAP kinase, and histone deacetylases (HDACs), providing insights for the design of more potent inhibitors. nih.govnih.govrsc.org These simulations can predict binding affinities and identify key pharmacophoric features, such as the importance of a sulfonohydrazide moiety for inhibiting certain enzymes. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of newly designed derivatives before their synthesis. researchgate.net This approach, combined with fragment-based drug design, has been used to develop new series of quinoxaline-sulfonamides. researchgate.net Furthermore, computational ADMET and toxicity predictions help in the early identification of candidates with unfavorable pharmacokinetic profiles, thereby improving the efficiency of the drug development pipeline. nih.gov

Table 2: Application of Computational Tools in this compound Research

Computational MethodObjectiveTarget/Application ExampleKey Findings/Insights
Molecular DockingPredict binding modes and affinity of ligands to a target protein.p38α MAP kinase, Histone Deacetylase-4 (HDAC4), Carbonic Anhydrase IX. nih.govnih.govrsc.orgIdentified key interactions and guided the design of potent inhibitors. nih.govnih.gov
QSARCorrelate chemical structure with biological activity to predict potency.Dipeptidyl peptidase-IV (DPP-4) inhibitors. researchgate.netAnalyzed data to guide the design of new compounds with improved activity. researchgate.net
In Silico ADMET PredictionEvaluate pharmacokinetic and toxicity profiles of new compounds.Antimicrobial and anticancer agents. nih.govjohnshopkins.eduHelped in the early-stage selection of drug candidates with favorable properties. nih.gov
Molecular Dynamics SimulationStudy the dynamic behavior and stability of ligand-protein complexes.p38α MAP kinase inhibitors. nih.govConfirmed the stability of docking poses and provided deeper insights into binding interactions. nih.gov

Future directions in this field involve the use of artificial intelligence and machine learning algorithms to develop more accurate predictive models, the exploration of polypharmacology by designing single molecules that can interact with multiple targets, and the integration of computational design with automated synthesis platforms for rapid discovery cycles.

Exploration of Novel Materials Science Applications and Functional Properties

Beyond their well-established biological activities, this compound derivatives are emerging as promising candidates for applications in materials science. Their rigid, π-conjugated structures, combined with the electron-withdrawing nature of the sulfonamide group, can impart unique photophysical and electronic properties.

One significant area of exploration is in the development of sensors. Quinoxaline-bis(sulfonamide) functionalized receptors have been synthesized and shown to act as anion probes. acs.org These molecules exhibit changes in their photophysical properties upon binding with specific anions like fluoride, acetate, and cyanide, making them suitable for use in chemical sensing applications. acs.org The sulfonamide N-H protons play a crucial role by forming hydrogen bonds with the target anions. acs.org

Furthermore, the quinoxaline core is being investigated for its potential in organic electronics. Sulfonamide derivatives are being studied as semiconductor materials for optoelectronic devices, including photovoltaics. researchgate.net The inherent properties of the quinoxaline moiety also make it a candidate for inclusion in electroluminescent materials. core.ac.uk The ability to tune the electronic properties by modifying the substituents on the quinoxaline or sulfonamide groups offers a pathway to designing materials with specific energy levels for efficient charge transport and light emission.

Table 3: Materials Science Applications of Quinoxaline-Sulfonamide Derivatives

Application AreaFunctional PropertyMechanism/PrincipleReference
Anion SensingPhotophysical response (e.g., change in fluorescence)Hydrogen bonding between sulfonamide N-H protons and target anions. acs.org
Organic ElectronicsSemiconducting propertiesπ-conjugated system facilitates charge transport. researchgate.net
Electroluminescent MaterialsLight emission upon electrical stimulationStructure is similar to chromophores used in luminescent systems. core.ac.uk
Nonlinear Optical (NLO) MaterialsUnequal electrical densityPotential for second- or third-order NLO effects due to molecular structure. researchgate.net

Future research in this domain will likely focus on the synthesis of novel this compound-based polymers and metal-organic frameworks (MOFs), the detailed characterization of their charge transport and photophysical properties, and their incorporation into prototype devices such as organic light-emitting diodes (OLEDs), organic solar cells, and chemosensors.

Deeper Elucidation of Biochemical Mechanisms in Non-Human Biological Systems

While much research has focused on the therapeutic potential of quinoxaline-2-sulfonamides in humans, there is a growing interest in understanding their biochemical mechanisms of action in non-human biological systems, such as bacteria, fungi, and plant pathogens. This research is crucial for developing new antimicrobial agents to combat resistance and for agricultural applications.

Quinoxaline sulfonamide derivatives have demonstrated significant antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Penicillium notatum. mdpi.comjournaljpri.comamazonaws.com The precise mechanisms are often not fully understood but are thought to involve the inhibition of essential cellular processes. For instance, some quinoxaline compounds are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net The synergistic effect of combining quinoxaline derivatives with other compounds, such as thymoquinone, is also being explored to enhance their efficacy against resistant strains like MRSA.

In the context of agriculture, quinoxaline derivatives have shown activity against plant viruses, such as the Tobacco Mosaic Virus (TMV). nih.gov This opens up possibilities for developing novel agrochemicals to protect crops. Future research should aim to identify the specific viral or host proteins targeted by these compounds to understand their antiviral mechanism.

Table 4: Activity of Quinoxaline-Sulfonamide Derivatives in Non-Human Systems

Organism TypeExample SpeciesObserved EffectPotential Mechanism
Gram-Positive BacteriaStaphylococcus aureus, Bacillus pumilusInhibition of growth (bactericidal). mdpi.comjournaljpri.comInhibition of DNA gyrase; disruption of cell wall synthesis. researchgate.net
Gram-Negative BacteriaEscherichia coli, Proteus vulgarisInhibition of growth. mdpi.comInhibition of essential enzymes. mdpi.com
FungiAspergillus niger, Penicillium notatumInhibition of growth (fungicidal). mdpi.comDisruption of fungal cell membrane or metabolic pathways. mdpi.com
Plant VirusesTobacco Mosaic Virus (TMV)Antiviral activity. nih.govInhibition of viral replication or assembly. nih.gov

A deeper elucidation of these biochemical pathways could be achieved through techniques like transcriptomics, proteomics, and metabolomics to observe global cellular changes in response to treatment. Identifying the specific molecular targets in these non-human systems will enable the rational design of more potent and selective agents for use in medicine and agriculture, addressing critical global challenges in infectious disease and food security.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.